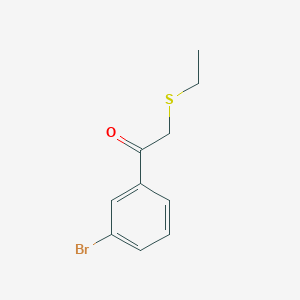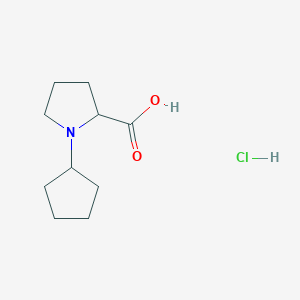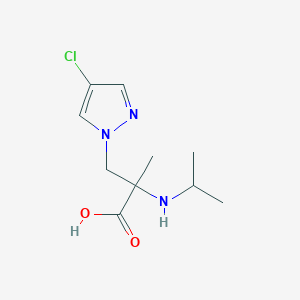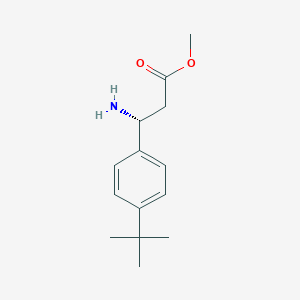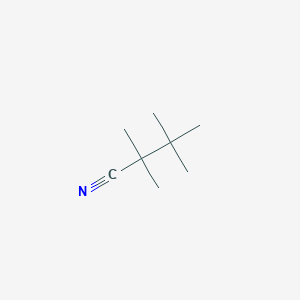
2,2,3,3-Tetramethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylbutanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,2,3,3-tetramethylbutane, characterized by the presence of a nitrile group (-C≡N) attached to a highly branched alkane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetramethylbutane with a nitrile-forming reagent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:
(CH3)3C−C(CH3)3+BrCN→(CH3)3C−C(CH3)3−CN+HBr
Another method involves the dehydration of 2,2,3,3-tetramethylbutanamide using a dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2):
(CH3)3C−C(CH3)3−CONH2P2O5(CH3)3C−C(CH3)3−CN+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethylbutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the nitrile carbon is attacked by nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C).
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Hydrolysis: 2,2,3,3-Tetramethylbutanoic acid or 2,2,3,3-tetramethylbutanamide.
Reduction: 2,2,3,3-Tetramethylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetramethylbutanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent to the nitrile carbon. The molecular targets and pathways involved vary based on the reaction conditions and the specific application of the compound.
Comparación Con Compuestos Similares
2,2,3,3-Tetramethylbutanenitrile can be compared with other similar nitrile compounds, such as:
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without the nitrile group.
2,2,3,3-Tetramethylbutanamide: The amide derivative of 2,2,3,3-tetramethylbutane.
2,2,3,3-Tetramethylbutanoic acid: The carboxylic acid derivative of 2,2,3,3-tetramethylbutane.
Propiedades
Número CAS |
52161-38-3 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2,3)8(4,5)6-9/h1-5H3 |
Clave InChI |
MOSJNBGPCBBNCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
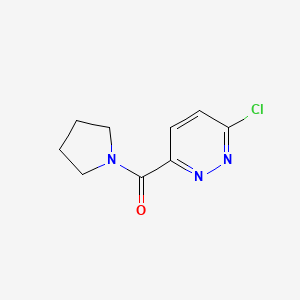
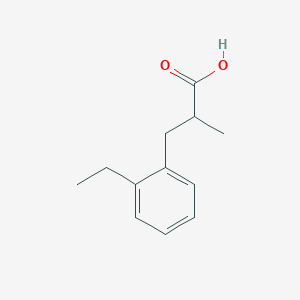
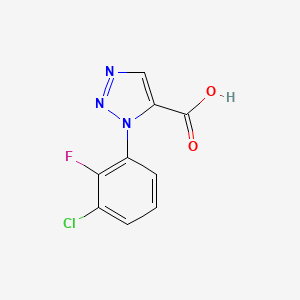

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
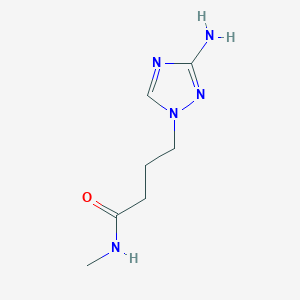
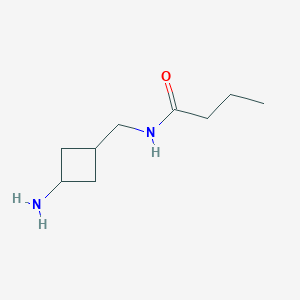
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
